アンドロスタンジオール-17g

概要

説明

科学的研究の応用

Androstanediol-17g has various scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the study of steroid metabolism and glucuronidation.

Biology: Investigated for its role in androgen and estrogen receptor signaling pathways.

Medicine: Studied for its potential therapeutic effects in conditions related to androgen deficiency and hormone replacement therapy.

Industry: Utilized in the development of diagnostic assays and as a standard in quality control processes

作用機序

Target of Action

Androstanediol-17g is an intermediate in testosterone biosynthesis . It is derived from dehydroepiandrosterone by the reduction of the 17-keto group, a process mediated by 17-hydroxysteroid dehydrogenases . The primary targets of Androstanediol-17g are these enzymes, which are found in the testis or the adrenal glands .

Mode of Action

Androstanediol-17g interacts with its targets, the 17-hydroxysteroid dehydrogenases, and is converted to testosterone by the oxidation of the 3-beta hydroxyl group to a 3-keto group . This interaction results in the production of testosterone, a key hormone in the body.

Biochemical Pathways

The biochemical pathway affected by Androstanediol-17g is the testosterone biosynthesis pathway . The conversion of Androstanediol-17g to testosterone is a crucial step in this pathway. Downstream effects include the various physiological effects of testosterone, such as the development of male secondary sexual characteristics.

Result of Action

The result of Androstanediol-17g’s action is the production of testosterone . Testosterone is a vital hormone in the body, playing key roles in the development and maintenance of male secondary sexual characteristics, muscle mass, and bone density.

Action Environment

The action of Androstanediol-17g is influenced by various environmental factors. For instance, the presence of the necessary enzymes (17-hydroxysteroid dehydrogenases) in the testis or the adrenal glands is crucial for its conversion to testosterone . Additionally, the compound’s action, efficacy, and stability may be affected by factors such as pH, temperature, and the presence of other molecules in the body.

生化学分析

Biochemical Properties

Androstanediol-17g is involved in various biochemical reactions, primarily interacting with enzymes such as 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases . These enzymes facilitate the conversion of androstanediol-17g to other steroid hormones, including testosterone. The interactions between androstanediol-17g and these enzymes are crucial for maintaining hormonal balance and regulating metabolic processes.

Cellular Effects

Androstanediol-17g influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been observed to modulate the activity of estrogen receptors, particularly ERα and ERβ, due to its estrogenic activity . This modulation can lead to changes in gene expression and impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, androstanediol-17g exerts its effects through binding interactions with specific biomolecules. It binds to estrogen receptors, influencing their activity and leading to changes in gene expression . Additionally, androstanediol-17g can inhibit or activate enzymes involved in steroidogenesis, thereby affecting the synthesis of other steroid hormones .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of androstanediol-17g can vary over time. Studies have shown that the compound is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to androstanediol-17g has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of androstanediol-17g in animal models are dose-dependent. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which androstanediol-17g exerts its desired effects without causing harm.

Metabolic Pathways

Androstanediol-17g is involved in several metabolic pathways, including the biosynthesis of testosterone from dehydroepiandrosterone . Enzymes such as 17-hydroxysteroid dehydrogenases and 3-hydroxysteroid dehydrogenases play a critical role in these pathways, facilitating the conversion of androstanediol-17g to other steroid hormones . The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels.

Transport and Distribution

Within cells and tissues, androstanediol-17g is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. The distribution of androstanediol-17g is crucial for its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

Androstanediol-17g exhibits specific subcellular localization patterns, which can impact its activity and function . The compound is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. These localization patterns are essential for the compound’s role in regulating cellular processes and maintaining hormonal balance.

準備方法

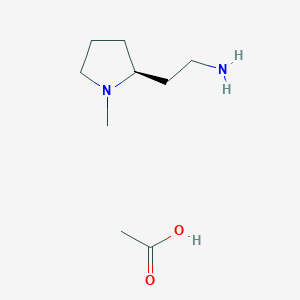

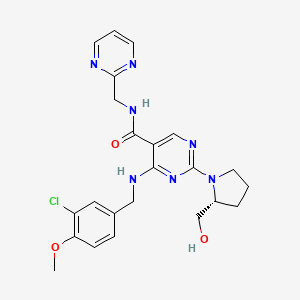

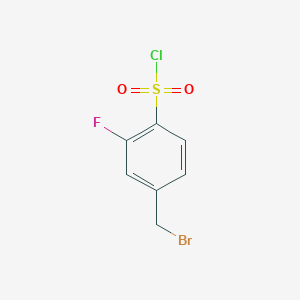

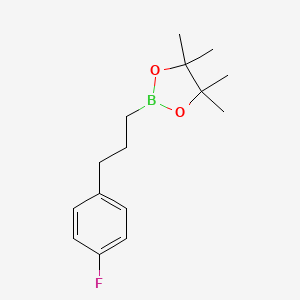

Synthetic Routes and Reaction Conditions

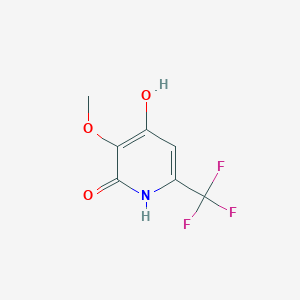

The synthesis of Androstanediol-17g typically involves the glucuronidation of 5α-androstane-3α,17β-diol. This process can be achieved through enzymatic reactions using glucuronosyltransferases, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group at the 17th position of the steroid .

Industrial Production Methods

Industrial production of Androstanediol-17g involves large-scale enzymatic reactions under controlled conditions to ensure high yield and purity. The process includes the extraction and purification of the starting material, followed by the enzymatic glucuronidation and subsequent purification of the final product .

化学反応の分析

Types of Reactions

Androstanediol-17g undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Conversion of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

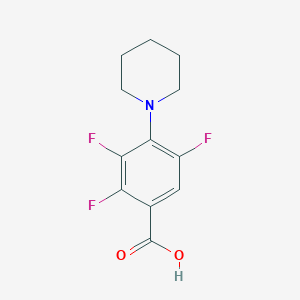

Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

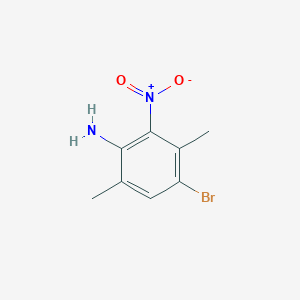

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Androstanediol-17g can yield 5α-androstane-3,17-dione, while reduction can yield 5α-androstane-3α,17β-diol .

類似化合物との比較

Similar Compounds

Androstenediol: An endogenous weak androgen and estrogen steroid hormone.

Androstenedione: A precursor to testosterone and estrone.

Dihydrotestosterone (DHT): A potent androgen derived from testosterone.

Uniqueness

Androstanediol-17g is unique due to its glucuronidation, which enhances its solubility and excretion. This modification distinguishes it from other similar compounds like androstenediol and androstenedione, which do not undergo glucuronidation to the same extent .

特性

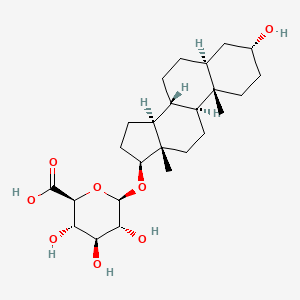

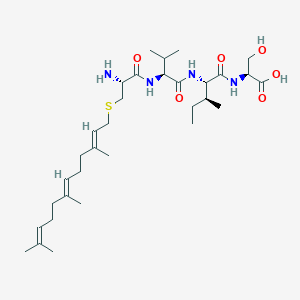

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13+,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-WWLGJQRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Androstanediol-17G significant in androgen research?

A: Androstanediol-17G serves as a valuable marker of androgenicity, particularly in childhood and adolescence. Studies have demonstrated a correlation between urinary Androstanediol-17G/creatinine ratios and developmental changes in androgenicity. [, ] This suggests that measuring urinary Androstanediol-17G levels can provide insights into androgen activity. [, ]

Q2: What are the challenges in measuring Androstanediol-17G, and how have researchers addressed them?

A: Accurately measuring Androstanediol-17G, particularly in serum, has been challenging due to the presence of a similar isomer, Androstanediol-3-glucuronide. To overcome this, researchers have developed highly specific assays. One approach involves using antibodies raised against a specific Androstanediol-17G conjugate, ensuring accurate measurement even in the presence of the other isomer. [, ]

Q3: How does the structure of Androstanediol-17G relate to its use in immunoassays?

A: The development of highly specific immunoassays for Androstanediol-17G hinges on the molecule's structure. Researchers have synthesized derivatives of Androstanediol-17G, such as the 11α-hemiglutaryl derivative, to facilitate conjugation with carrier proteins like bovine serum albumin (BSA). [] This conjugation is crucial for eliciting a targeted immune response in animals, leading to the production of antibodies specific to Androstanediol-17G.

Q4: What are the developmental patterns of Androstanediol-17G excretion?

A: Research indicates distinct developmental patterns in urinary Androstanediol-17G excretion for both males and females. In infancy, both sexes exhibit high Androstanediol-17G/Creatinine ratios. These ratios decrease throughout childhood but begin to rise again as puberty approaches. [] Interestingly, girls experience an earlier increase around 8-9 years old, reaching a plateau during adolescence. In contrast, boys see a later increase around 10-11 years old, with levels continuing to rise throughout adolescence. [] This difference highlights the complex interplay between sex hormones and developmental stages.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)

![N-[2-(3-Amino-4-methylphenoxy)ethyl]acetamide](/img/structure/B1447176.png)